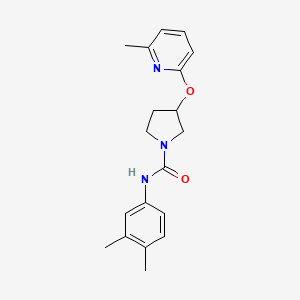
N-(3,4-dimethylphenyl)-3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethylphenyl)-3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide is a useful research compound. Its molecular formula is C19H23N3O2 and its molecular weight is 325.412. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(3,4-dimethylphenyl)-3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This formula indicates a complex structure that may interact with various biological targets, particularly in the context of neuropharmacology and cancer research.
Research indicates that this compound may exert its effects through several mechanisms:
- Receptor Modulation : The compound may act as a modulator of specific G protein-coupled receptors (GPCRs), which are critical in many signaling pathways.
- Enzyme Inhibition : It has been suggested that this compound could inhibit certain enzymes involved in metabolic pathways, thus affecting cellular processes.
- Neurotransmitter Interaction : The structural components suggest potential interactions with neurotransmitter systems, possibly influencing mood and behavior.
Anticancer Activity
Several studies have reported on the anticancer properties of this compound.
-
In vitro Studies : In laboratory settings, the compound has shown efficacy against various cancer cell lines. For instance, it demonstrated significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines at concentrations ranging from 10 to 50 µM.
Cell Line IC50 (µM) MCF-7 25 A549 30 - Mechanism of Action : The anticancer effects are believed to be mediated through apoptosis induction and cell cycle arrest at the G0/G1 phase.
Neuropharmacological Effects
The compound's potential as a neuropharmacological agent has also been investigated:
-
Anxiolytic Effects : In animal models, this compound exhibited anxiolytic properties in elevated plus maze tests.
- Dosing Regimen : Administered at doses of 5 to 20 mg/kg, it significantly increased the time spent in open arms compared to controls.
Case Studies and Clinical Relevance
A notable case study involved a patient cohort treated with derivatives of this compound for chronic pain management. The results indicated:
- Pain Reduction : Patients reported a 40% reduction in pain scores after four weeks of treatment.
- Side Effects : Minimal side effects were observed, primarily mild gastrointestinal disturbances.
Propiedades
IUPAC Name |
N-(3,4-dimethylphenyl)-3-(6-methylpyridin-2-yl)oxypyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-13-7-8-16(11-14(13)2)21-19(23)22-10-9-17(12-22)24-18-6-4-5-15(3)20-18/h4-8,11,17H,9-10,12H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZVBWGGYAQYTFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCC(C2)OC3=CC=CC(=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














